molecular formula C15H24O2 B1650146 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol CAS No. 112700-14-8

3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol

Cat. No. B1650146
CAS RN: 112700-14-8
M. Wt: 236.35 g/mol
InChI Key: LUWZNZOQYOFDFD-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol, also known as Trolox, is a water-soluble analog of vitamin E. It is a potent antioxidant that has been widely used in scientific research to investigate the mechanisms of oxidative stress and its impact on various biological systems. In

Scientific Research Applications

Catalytic Transformation and Synthesis

The study of methanol conversion to hydrocarbons over zeolite catalysts sheds light on the catalytic processes that similar compounds might undergo. For instance, the conversion of a dimethylether–water mixture into hydrocarbons over a mordenite catalyst at high temperatures results in methanol, various hydrocarbons, and coke as main products. This process highlights the role of catalysts in the selective transformation of methanol into light olefins, providing insights into how similar compounds might be used in catalysis to produce valuable chemicals (Fougerit, Gnep, & Guisnet, 1999).

Mechanistic Insights into Catalysis

A theoretical study on the methanol to olefin (MTO) catalysis revealed the importance of methylbenzenes as reaction centers in the hydrocarbon pool mechanism. This study provides a foundational understanding of the side-chain methylation process and its significance over alternative mechanisms, which can be critical for designing catalysts and optimizing reactions involving similar organics (Arstad, Nicholas, & Haw, 2004).

Interactions in Mixtures

Research on the thermodynamics of mixtures involving dimethylbenzenes, ethylbenzene, or trimethylbenzenes with 1-alkanols explores the interactions within such mixtures. Understanding these interactions is crucial for applications in solvent systems, separation processes, and formulation of chemical mixtures, offering insights into how similar compounds behave in diverse chemical environments (González et al., 2007).

Photolysis and Mass Spectrometry Analysis

Studies on the photolysis of benzyl acetate and related compounds provide insights into the photochemical transformation pathways and the potential for real-time analysis of reaction products. This research demonstrates the application of membrane introduction mass spectrometry (MIMS) for on-line monitoring of photolysis products, suggesting avenues for analyzing and understanding the behavior of similar compounds under photochemical conditions (Wong et al., 1996).

properties

IUPAC Name

2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-10-7-11(14(2,3)4)13(17)12(8-10)15(5,6)9-16/h7-8,16-17H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWZNZOQYOFDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)CO)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150145
Record name 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5- trimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112700-14-8
Record name 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5- trimethylbenzeneethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112700148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5- trimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,1-DIMETHYLETHYL)-2-HYDROXY-BETA,BETA,5- TRIMETHYLBENZENEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B7Y8CEM7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol
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3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol
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3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol
Reactant of Route 6
3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol

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